molecular formula C21H15ClN2O B14674921 6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one CAS No. 38372-01-9

6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14674921
CAS No.: 38372-01-9
M. Wt: 346.8 g/mol
InChI Key: UEWSFTRVCDRAOT-UHFFFAOYSA-N
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Description

6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes a pyrazole ring and a cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring. The final step involves the condensation of the pyrazole derivative with cyclohexadienone under basic conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis, and purification techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Di-tert-butyl-4-(4-methylthio)benzylidene)cyclohexa-2,5-dien-1-one
  • 2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one

Uniqueness

6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of a pyrazole ring and a cyclohexadienone moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

38372-01-9

Molecular Formula

C21H15ClN2O

Molecular Weight

346.8 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-1-phenylpyrazol-3-yl]phenol

InChI

InChI=1S/C21H15ClN2O/c22-16-12-10-15(11-13-16)20-14-19(18-8-4-5-9-21(18)25)23-24(20)17-6-2-1-3-7-17/h1-14,25H

InChI Key

UEWSFTRVCDRAOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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